Nebularine
Description
Historical Context and Discovery of Nebularine
The journey of this compound's discovery spans several decades and involves its isolation from distinct biological entities, underscoring its natural prevalence and intriguing properties.
This compound was first identified and isolated from the fungus Clitocybe nebularis, commonly known as the clouded agaric, which was previously classified under the genus Lepista nebularis wikidata.orgguidetopharmacology.orgcenmed.comsketchfab.comwikipedia.org. Early investigations into the chemical constituents of Clitocybe nebularis began in 1946 with studies conducted by Ehrenberg and colleagues wikidata.orgguidetopharmacology.org. These pioneering efforts led to the characterization of this compound as a purine (B94841) riboside, specifically 9-β-D-ribofuranosyl-9H-purine, recognized for its potent antibiotic effects against mycobacteria and notable cytotoxic properties wikidata.orgguidetopharmacology.org. Further structural elucidation and isolation were achieved by Löfgren and Lüning in 1953 guidetopharmacology.orgnih.gov. The compound demonstrated significant antibiotic activity against various Mycobacterium species, including Mycobacterium phlei, M. avium, and M. tuberculosis, as well as Brucella abortus guidetopharmacology.orgsketchfab.comuni.lu. Clitocybe nebularis itself is a saprotrophic fungus found in both coniferous and broad-leaved woodlands guidetopharmacology.orgwikipedia.orgnih.gov.
Beyond fungal sources, this compound has also been found to be produced by the bacterium Streptomyces yokosukanensis uni.luuni.lufishersci.ca. Research into the biosynthesis of this compound in S. yokosukanensis has revealed a unique enzymatic pathway where a single enzyme catalyzes the reductive deamination of adenosine (B11128) to produce this compound uni.lufishersci.cafishersci.com. Isotope-labeling studies using 14C-labelled nucleosides confirmed that adenosine serves as the direct precursor, incorporated into this compound without undergoing prior catabolism uni.lufishersci.ca.
Another significant discovery involved the isolation of this compound from a novel Microbispora species, identified as Microbispora sp. SCC 1779, a mesophilic strain uni.luontosight.ainih.gov. This particular Microbispora isolate was obtained from a soil sample collected in Thailand nih.gov. The isolation process from this bacterial source has been optimized, with an efficient method utilizing Droplet Counter Current Chromatography (DCCC) described for its preparative separation nih.gov.
This compound as a Purine Nucleoside Analog
Chemically, this compound is characterized as 9-β-D-ribofuranosyl-9H-purine, representing the simplest structural member among purine nucleosides wikidata.orgguidetopharmacology.orgcenmed.com. It is broadly categorized as a purine nucleoside analog. Nucleoside analogs are compounds designed to mimic the structure of natural nucleosides, enabling them to interfere with essential nucleic acid synthesis pathways vital for cellular replication and other biological processes.
The structural characteristics of this compound allow it to potentially form hydrogen bonds with all four standard DNA heterocyclic bases, suggesting its capacity to function as a universal base in certain contexts cenmed.com. Its biological profile is notably broad, encompassing antibiotic, antiviral, antiamebal, antiparasitic, and cytotoxic activities cenmed.comuni.lu. The anticancer mechanisms associated with this compound are primarily attributed to its ability to inhibit DNA synthesis and induce apoptosis in target cells. Furthermore, this compound is recognized as a competitive inhibitor of adenosine deaminase (ADA) and other enzymes involved in purine metabolism, such as S-adenosylhomocysteine hydrolase, herpes simplex DNA polymerase, xanthine (B1682287) oxidase, and adenylyl cyclase cenmed.com.
Significance in Academic Chemical Biology and Medicinal Chemistry
This compound's diverse array of biological activities renders it a compound of considerable importance within the fields of academic chemical biology and medicinal chemistry cenmed.com. In chemical biology, where researchers employ chemical tools to elucidate fundamental biological functions, compounds like this compound serve as invaluable probes. They enable the manipulation of biological systems, offering insights into complex molecular machinery and biochemical pathways, particularly those involving nucleic acid synthesis and enzyme function cenmed.com.
From a medicinal chemistry perspective, which focuses on the design, synthesis, and optimization of biologically active molecules for therapeutic applications, this compound presents a compelling subject. Its established antibiotic, antiviral, and cytotoxic properties highlight its potential as a lead compound or a foundational structural template for the development of new therapeutic agents cenmed.comuni.lu. Moreover, its inhibitory effects on key enzymes like adenosine deaminase underscore its relevance in exploring novel therapeutic strategies for diseases linked to enzyme dysregulation cenmed.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXACSTFXYYMV-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015580 | |
| Record name | Nebularine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-33-4 | |
| Record name | Nebularine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebularine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nebularine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebularine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-β-D-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NEBULARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Nebularine
Enzymatic Pathways in Producing Organisms
The biosynthesis of nebularine has been studied in both Lepista nebularis and Streptomyces yokosukanensis, revealing a novel enzymatic pathway. researchgate.net
Research has identified adenosine (B11128) as the direct precursor for this compound. researchgate.net Studies utilizing 14C-labelled nucleosides demonstrated that adenosine is more immediately incorporated into this compound than other potential precursors. researchgate.net This direct incorporation was confirmed by experiments with [8-14C]adenosine, where a significant majority (82%) of the radioactivity was located in the C-8 position of the resulting this compound, indicating that the adenosine molecule is used largely intact, without extensive catabolism and reassembly of its fragments. researchgate.net
A key step in the biosynthesis of this compound is the enzymatic deamination of adenosine. researchgate.net This reaction is unique in that it releases hydroxylamine, a departure from typical deamination reactions that release ammonia. researchgate.net An enzyme responsible for this conversion has been partially purified from the producing organisms. researchgate.net The enzyme was found to be labile during concentration and its activity was not enhanced by common cofactors such as pyridine nucleotides, flavins, or various metal ions. researchgate.net
In the bacterium Streptomyces yokosukanensis, the biosynthesis of this compound is accomplished through the reductive deamination of adenosine, a reaction catalyzed by a single enzyme. researchgate.net This direct enzymatic conversion highlights an efficient metabolic pathway for the production of this purine (B94841) nucleoside. researchgate.net
Comparative Biosynthetic Routes in Fungi and Bacteria
Both the fungus Lepista nebularis and the bacterium Streptomyces yokosukanensis utilize adenosine as the precursor for this compound biosynthesis. researchgate.net The fundamental enzymatic step in both organisms involves the deamination of adenosine with the release of hydroxylamine. researchgate.net While the core pathway appears conserved, further detailed comparative studies on the enzymes and their regulation in these different domains of life are needed to fully elucidate any subtle differences in their biosynthetic routes. The presence of this pathway in both a bacterium and a fungus suggests that the ability to synthesize this compound may be more widespread than currently known. researchgate.net
Genetic and Genomic Basis of this compound Biosynthesis
The specific genes and gene clusters responsible for this compound biosynthesis have not yet been fully characterized. However, the identification and partial purification of the enzyme that converts adenosine into this compound provides a foundation for future genetic studies. researchgate.net Identifying the gene encoding this enzyme would be a critical step. Transferring the relevant gene(s) under the control of suitable promoters could potentially be used to engineer this compound production in other organisms. researchgate.net
Molecular Mechanisms of Action of Nebularine
Interactions with Nucleic Acids
Nebularine exerts significant inhibitory effects on the synthesis of both DNA and RNA. uni.luxenbase.orgguidetopharmacology.orgfishersci.nofishersci.ca It has also been identified as a protein synthesis inhibitor. xenbase.orgguidetopharmacology.orgfishersci.nofishersci.ca Furthermore, this compound's unique structural characteristics allow it to interact with nucleic acids in ways that suggest its potential as a universal base, influencing both DNA and RNA structure and function. wikipedia.orgfishersci.nofishersci.ca
Inhibition of DNA Synthesis
A key anticancer mechanism of this compound is its potent inhibition of DNA synthesis. wikipedia.orgfishersci.ca Studies have demonstrated its strong inhibitory effect on DNA synthesis in various cancer ascites cells. uni.lu this compound's inhibitory action extends to specific enzymes, including herpes simplex DNA polymerase. wikipedia.org Research indicates that purine (B94841) ribonucleoside monophosphates, including those derived from this compound, can inhibit chain elongation catalyzed by herpes simplex virus (HSV) DNA polymerase. This inhibition is fully competitive with the DNA template-primer during the chain elongation process. biorxiv.org
While this compound is known to inhibit DNA synthesis, its interaction with DNA replication can be complex. In Escherichia coli cells, base insertion opposite deoxythis compound suggests it possesses the template characteristics of adenine (B156593). wikipedia.org However, in vitro DNA elongation experiments utilizing E. coli DNA polymerase I (Klenow fragment) have shown that deoxythis compound primarily templates for thymine (B56734). wikipedia.org Despite these specific templating characteristics, this compound does not appear to block DNA replication. wikipedia.org
Inhibition of RNA Synthesis
This compound strongly inhibits RNA synthesis in cancer ascites cells. uni.lu Gel electrophoretic analysis of RNA synthesis in vivo in the presence of this compound revealed that ribosomal RNA components were the most significantly inhibited. uni.lu The triphosphate derivative of this compound, when tested in an Escherichia coli RNA polymerase assay, did not appear to be incorporated into this type of RNA. Instead, it competitively inhibited the RNA polymerase reaction with respect to adenosine (B11128) triphosphate (ATP). uni.lu
Inhibition of Protein Synthesis
This compound is recognized as an inhibitor of protein synthesis. xenbase.orgguidetopharmacology.orgfishersci.nofishersci.ca This inhibitory activity contributes to its broader cytotoxic effects. fishersci.nofishersci.ca
Potential as a Universal Base in DNA/RNA
This compound, also known as purine riboside, possesses structural features that suggest its potential to function as a universal base. wikipedia.orgfishersci.nofishersci.cawikipedia.orgnih.gov It is structurally analogous to adenosine but notably lacks the exocyclic amino group. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org This absence of exocyclic functional groups results in an altered hydrogen bonding scheme while still allowing for base stacking ability, a crucial property for nucleic acid stability. fishersci.fiwikipedia.org
This compound has the capacity to form hydrogen bonds with each of the four standard DNA heterocyclic bases. wikipedia.org Specifically, 2'-deoxythis compound (B1204208) has been shown to pair with all four natural nucleotides, albeit with unequal affinities. fishersci.at This characteristic makes it valuable for applications requiring degeneracy in oligonucleotide sequences, such as in the design of primers for polymerase chain reaction where it can be placed in ambiguous positions within degenerate amino acid codons. fishersci.at
Early observations based on thermal melting characteristics of oligonucleotides suggested that this compound formed stable pairs predominantly with thymine. wikipedia.orgnih.gov However, later studies involving base insertion opposite deoxythis compound in Escherichia coli cells indicated that it exhibits template characteristics similar to adenine. wikipedia.org Further in vitro DNA elongation experiments using E. coli DNA polymerase I (Klenow fragment) demonstrated that deoxythis compound templates for thymine under the tested conditions. wikipedia.org This highlights the context-dependent nature of its base-pairing behavior.
As a purine (P) lacking the exocyclic amino group of adenosine, the replacement of this group with hydrogen in this compound leads to a P•U (this compound-uracil) pair that forms only one hydrogen bond. This results in a measurable loss of stability, averaging 1.78 kcal/mol, when an internal P•U pair replaces an A-U (adenosine-uracil) pair in an RNA duplex. wikidata.org
This compound serves as a valuable tool for investigating the role of the exocyclic amine of adenosine in RNA structure and function. wikipedia.orgwikipedia.orgfishersci.fiwikipedia.org By substituting this compound for adenosine, researchers can determine if the loss of this exocyclic amine group impacts the functionality of RNA, thereby inferring the involvement of hydrogen bonding through this group. wikipedia.org
Studies involving the sequential replacement of conserved adenosine residues with this compound in hammerhead ribozymes have provided insights into interstrand non-Watson-Crick hydrogen bonding. fishersci.fiwikipedia.org Depending on the specific position of the this compound residue, the cleavage rates of these ribozymes were either unaffected or diminished. fishersci.fiwikipedia.org Furthermore, the incorporation of this compound into GNRA tetraloops has proven useful for studying these specific RNA structural motifs. fishersci.fiwikipedia.org In structural biology, this compound has been employed as a non-hydrolyzable adenosine analog to capture the substrate-bound state of tRNA adenosine deaminase (TadA), which mimics the transition state of the deamination reaction. This application has been instrumental in elucidating the molecular basis of sequence and structure specificity in TadA-RNA interactions and the architecture of the enzyme's active site. nih.govguidetopharmacology.org
Analysis of DNA Structural Determinants Recognized by DNA Repair Enzymes
This compound, particularly its 2′-deoxythis compound analogue, has been utilized as a probe to analyze DNA structural determinants critical for the recognition of damaged DNA by repair enzymes jst.go.jpcenmed.comresearchgate.netnordicbiosite.comnbs-bio.comwindows.net. Research has explored how DNA repair machinery, such as that in E. coli, recognizes and processes "mismatch analogues" like this compound (N/C), incorporated into DNA oup.com. Studies have indicated that while inosine (B1671953) was efficiently removed from an I/T mismatch, mismatch analogues including this compound (N/C) were largely unrepaired in vivo, leading to high yields of mutant phenotypes oup.com. This suggests that the structural characteristics of this compound, when incorporated into DNA, provide insights into the specificity and limitations of bacterial mismatch repair systems oup.com.
Location of Triple Helices at G-C Sequences
This compound is a valuable tool for locating triple helices at G-C sequences jst.go.jpcenmed.comresearchgate.netnordicbiosite.comnbs-bio.comwindows.nethellobio.comas-1.co.jp. Its structure allows it to act as a universal base, capable of forming hydrogen bonds with all four standard DNA heterocyclic bases jst.go.jpcenmed.com. While it can bind to all nucleosides, it shows a greater tendency to bind to Thymine cenmed.com. This property enables its application in studying complex DNA structures, including the formation of triple helices, particularly those involving G-C base pairs jst.go.jpcenmed.comresearchgate.net.
Enzymatic Inhibition and Modulation
This compound is recognized for its ability to inhibit various enzymes, playing a role in its diverse biological activities. Beyond its well-documented inhibition of adenosine deaminase, this compound has also been shown to inhibit other purine-metabolizing enzymes, including S-adenosylhomocysteine hydrolase, herpes simplex DNA polymerase, xanthine (B1682287) oxidase, and adenylyl cyclase jst.go.jpresearchgate.netresearchgate.netresearchgate.net.
Adenosine Deaminase (ADA) Inhibition
This compound functions as a competitive inhibitor of adenosine deaminase (ADA) (EC 3.5.4.4) jst.go.jpresearchgate.netresearchgate.netresearchgate.netumich.eduuva.nl. ADA plays a crucial role in regulating adenosine concentrations both inside and outside cells, and its dysregulation can contribute to various pathological conditions jst.go.jpresearchgate.net. The inhibitory action of this compound on ADA is significant for understanding its broader biological impact.
Competitive inhibition occurs when an inhibitor, structurally similar to the enzyme's natural substrate, binds reversibly to the enzyme's active site, thereby preventing the substrate from binding and undergoing catalysis libretexts.orgsavemyexams.com. In the case of this compound's inhibition of ADA, the mechanism involves the formation of a covalent hydrate (B1144303) umich.eduuva.nlacs.org. This intermediate structure closely mimics the tetrahedral transition state formed during the enzymatic hydrolysis of adenosine umich.eduuva.nlacs.org. The crystal structure of this compound bound to ADA confirms that it binds in this covalent hydrate form, highlighting its role as a transition state analogue inhibitor acs.org.
Structure-Activity Relationship (SAR) studies have provided critical insights into the molecular features of this compound and its analogues that govern ADA inhibitory activity. Notably, any substitution at the C8 position of this compound has been observed to result in a complete loss of activity towards calf intestinal ADA nih.govacs.orgnih.gov. In contrast, the introduction of a nitrogen atom at the 8-position, forming 8-azathis compound, significantly enhances inhibitory potency umich.edu. 8-Azathis compound has been found to be approximately 100-fold more potent than this compound, a phenomenon attributed to the 8-nitrogen facilitating the formation of the crucial covalent hydrate intermediate umich.edu.
Further SAR investigations with various 2-substituted purine-riboside analogues have identified specific compounds with notable ADA inhibitory activity nih.govacs.orgnih.gov. The inhibitory constants (K_i) for selected analogues are presented in Table 1.
Table 1: Inhibitory Activity (K_i) of this compound and Selected Analogues Against ADA
| Compound | K_i (μM) |
| This compound | 4, 16 |
| 8-Azathis compound | 0.04 |
| 2-Cl-purine riboside | 25 |
| 8-aza-2-thiohexyl adenosine | 22 |
| 2-thiohexyl adenosine | 6 |
| 2-MeS-purine riboside | 3 |
Note: K_i values for this compound vary across sources umich.eduacs.org. 8-Azathis compound K_i is 4.0 x 10^-8 M, which is 0.04 μM umich.edu. Other analogue K_i values are from nih.govacs.orgnih.gov.
These studies indicate that while electronic parameters are not the primary determinants of ADA recognition, steric parameters play a significant role nih.govacs.orgnih.gov.
The molecular recognition of this compound and its analogues by ADA is primarily governed by steric factors rather than electronic parameters nih.govacs.orgnih.gov. A critical determinant for effective inhibition is the presence of a C2 substituent that can appropriately fit into the hydrophobic pocket of the ADA enzyme and establish favorable hydrogen bonding interactions nih.govacs.orgnih.gov. Additionally, a specific "gg rotamer" conformation about the C4'-C5' bond of the ribose moiety has been identified as an important recognition determinant for ADA binding nih.govacs.orgnih.gov. The ability of this compound to form a covalent hydrate that mimics the enzyme's transition state is central to its strong binding affinity and inhibitory mechanism umich.eduuva.nlacs.org.
Inhibition of GMP Synthetase by Protected Derivatives
While this compound itself is a purine nucleoside, research has indicated that protected derivatives of 2-(hydroxymethyl)inosine, a related compound, have been utilized in the construction of inhibitors of GMP synthetase. nih.govresearchgate.net This suggests a potential avenue for targeting purine metabolism, as GMP synthetase is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. The specific molecular details of how protected this compound derivatives might inhibit this enzyme would involve their structural interaction with the active site, potentially mimicking natural substrates or transition states, thereby blocking the enzyme's catalytic function.
Cellular Processes and Signaling Pathways
Induction of Apoptosis
This compound is known for its high cytotoxicity in animal cells and has been reported to induce apoptosis. researchgate.netmedchemexpress.com Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis and the elimination of unwanted or damaged cells. mdpi.com It is characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov
Apoptosis typically proceeds via two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.comwikipedia.org Both pathways converge on the activation of caspases, which are proteases responsible for dismantling cellular components. nih.govwikipedia.org The intrinsic pathway is activated by intracellular stress signals, leading to the release of pro-apoptotic factors like cytochrome c from mitochondria. mdpi.comwikipedia.org The extrinsic pathway is initiated by extracellular ligands binding to cell-surface death receptors, forming a death-inducing signaling complex (DISC). mdpi.comwikipedia.org While the precise mechanisms by which this compound induces apoptosis are complex, its cytotoxic effects suggest interference with vital cellular processes that trigger these programmed cell death pathways.
Antagonism of Cytokinin Function in Plants
Initially, this compound was believed to function as a cytokinin antagonist in plants due to its structural similarity to plant hormones called cytokinins. researchgate.nettheses.cz Cytokinins are crucial phytohormones regulating various aspects of plant growth and development, including cell division, differentiation, and senescence. isa-arbor.com However, recent studies have shown that this compound does not directly interfere with cytokinin signaling pathways, such as binding to cytokinin receptors like AHK3 and CRE1/AHK4 in Arabidopsis thaliana. researchgate.net Instead, its anticytokinin-like effects are considered a consequence of its general inhibitory action on various cellular processes, similar to its effects in animal systems. researchgate.nettheses.czresearchgate.net
In classical cytokinin bioassays, this compound has been observed to antagonize cytokinin function in leaf senescence. researchgate.netresearchgate.netresearchgate.net Senescence is a genetically programmed process of aging in plants, often characterized by chlorophyll (B73375) degradation and nutrient remobilization. frontiersin.org Cytokinins are known to delay senescence. nih.gov Studies using detached wheat leaf senescence bioassays demonstrated that this compound strongly antagonized the effects of exogenously applied cytokinins, such as kinetin (B1673648) or zeatin. researchgate.netnih.gov For instance, an eight-fold excess of this compound over kinetin or zeatin resulted in over 60% inhibition of betacyanin biosynthesis in the Amaranthus assay, a common measure of cytokinin activity in delaying senescence. researchgate.net This inhibitory effect could be alleviated by increasing cytokinin concentrations, suggesting a competitive interaction or a general disruption of processes that cytokinins normally promote. researchgate.net
Table 1: Effect of this compound on Senescence Bioassays
| Bioassay Type | Cytokinin Used | This compound Concentration | Effect on Cytokinin Function | Inhibition Level (approx.) | Citation |
| Amaranthus Bioassay | Kinetin/Zeatin | 8-fold excess over CK | Antagonized | >60% | researchgate.net |
| Leaf Senescence | Kinetin/Zeatin | Not specified | Antagonized | Similar to Amaranthus | researchgate.net |
In Arabidopsis thaliana seedlings, this compound has been shown to affect root development. When applied alone, this compound caused increased lateral root formation and shortening of the main root. researchgate.netresearchgate.net Furthermore, this compound reversed the inhibitory effect of cytokinin on lateral root formation. researchgate.netresearchgate.net Lateral roots originate from the pericycle layer within the primary root and their formation is a complex process influenced by various plant hormones, particularly auxin and cytokinin, which often act antagonistically. nih.govfrontiersin.org While cytokinins generally inhibit lateral root initiation, this compound's ability to counteract this inhibition and promote lateral root growth independently highlights its complex interaction with plant developmental pathways, even if not through direct cytokinin receptor antagonism. researchgate.netnih.gov
Table 2: Effect of this compound on Root Formation in Arabidopsis thaliana
| Treatment | Primary Root Length | Lateral Root Formation | Citation |
| This compound alone | Shortened | Increased | researchgate.netresearchgate.net |
| Cytokinin | Not specified | Inhibited | researchgate.netnih.gov |
| This compound + Cytokinin | Not specified | Inhibitory effect reversed | researchgate.netresearchgate.net |
Therapeutic Potential and Preclinical Research
Anticancer Activity
Nebularine, as a purine (B94841) nucleoside analogue, demonstrates significant activity against various cancer types, primarily through its interference with fundamental cellular processes.
Broad Spectrum Antitumor Activity
This compound is recognized for its broad-spectrum antitumor activity. Its anticancer mechanisms are largely attributed to the inhibition of DNA synthesis and the induction of apoptosis in malignant cells. wikidata.orgfishersci.camims.comfishersci.cafishersci.se For instance, studies have shown this compound to possess modest activity against P388 leukemia, resulting in a 60% increase in lifespan (ILS) in experimental models. fishersci.no
Targeting Indolent Lymphoid Malignancies
A notable area of focus for this compound's anticancer potential is its targeted activity against indolent lymphoid malignancies. wikidata.orgfishersci.camims.comfishersci.cafishersci.se This specificity suggests a potential role for this compound in the treatment strategies for slow-growing lymphomas.
Cytotoxic Effects in Cell Cultures (e.g., HT-29, MCF-7, HEp-2, L1210)
This compound exhibits cytotoxic effects on various cancer cell lines in in vitro and in vivo preclinical models.
HEp-2 (Human Laryngeal Carcinoma) : this compound has demonstrated significant cytotoxicity against HEp-2 cells, with an IC50 value of 20.2 ng/ml. cabidigitallibrary.org
L1210 (Murine Lymphocytic Leukemia) : In chemotherapy experiments, this compound, when administered alongside nitrobenzylthioinosine 5′-phosphate (NBMPR-P), resulted in a substantial reduction of leukemic cells in mice bearing L1210 leukemia, leading to long-term survival in some cases. aacrjournals.org
While extracts from Clitocybe nebularis have shown antiproliferative activity against HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, specific cytotoxic data for isolated this compound on these particular cell lines are not explicitly detailed in the provided search results. wikipedia.org
The cytotoxic activity of this compound in specific cell lines is summarized in the table below:
| Cell Line | Type of Cancer | IC50 Value (if available) | Reference |
| HEp-2 | Human Laryngeal Carcinoma | 20.2 ng/ml | cabidigitallibrary.org |
| L1210 | Murine Lymphocytic Leukemia | Substantial kill (in vivo with NBMPR-P) | aacrjournals.org |
Antimicrobial Activities
Beyond its anticancer properties, this compound has also been investigated for its antimicrobial effects, particularly its antifungal capabilities.
Antifungal Activity
This compound demonstrates mild to moderate antifungal activity. cabidigitallibrary.orgwikipedia.orgtandfonline.comwikipedia.orgwikipedia.org Studies have shown its effectiveness against certain fungal pathogens while noting a lack of activity against others. For instance, this compound exhibited moderate antifungal activity against the plant pathogenic fungus Magnaporthe grisea. cabidigitallibrary.orgwikipedia.orgwikipedia.orgwikipedia.org However, it did not show activity against other tested fungi and bacteria, including Botrytis cinerea, Pythium ultimum, Bacillus subtilis, and Staphylococcus aureus. cabidigitallibrary.orgwikipedia.org
Against Trichophyton mentagrophytes
This compound has been specifically identified as possessing mild to moderate antifungal activity against Trichophyton mentagrophytes, a human tinea pedis fungus. cabidigitallibrary.orgwikipedia.orgtandfonline.comwikipedia.orgwikipedia.org
Antibacterial Activity
This compound exhibits bacteriostatic and broader antibacterial properties. researchgate.netresearchgate.net
This compound is recognized as a potent antibiotic against various Mycobacterium species. ucanr.eduresearchgate.netmdpi.com It has also shown activity against Brucella abortus. mdpi.com
Against Brucella abortus
This compound has shown activity against Brucella abortus, a bacterium responsible for brucellosis caymanchem.comwikipedia.orgbiomol.comhodoodo.comresearchgate.net. It was identified as an active principle from Clitocybe nebularis that exhibited potent antibiotic activity against Brucella abortus researchgate.net.
Bacteriostatic Activity
As a purine riboside, this compound possesses bacteriostatic activity researchgate.netresearchgate.netjrespharm.com. It has been reported to be active against various Mycobacterium species, including M. phlei, M. avium, and M. tuberculosis caymanchem.combiomol.comhodoodo.comresearchgate.net. While showing activity against these mycobacteria, it reportedly has no effect on several other tested bacteria researchgate.net.
Against Multidrug-Resistant Gram-Positive Bacteria (from extract)
Ethanolic extracts from Clitocybe nebularis (CN) have demonstrated inhibitory effects on some multidrug-resistant Gram-positive bacteria researchgate.netresearchgate.net. This compound is a key biologically active compound isolated from C. nebularis researchgate.netresearchgate.netjrespharm.com. This suggests that this compound, as a component of the extract, contributes to this activity against multidrug-resistant Gram-positive pathogens researchgate.netresearchgate.net.
Inhibition of Biofilm Production (from extract)
Extracts from Clitocybe nebularis (CN) and Infundibulicybe geotropa (IG) have displayed effective inhibition of biofilm production researchgate.netresearchgate.net. The results indicated that C. nebularis extract, which contains this compound, presents inhibition of biofilm production researchgate.netresearchgate.net.
Antiviral Activity
This compound exhibits notable antiviral properties wikipedia.orghellobio.comcogershop.comjst.go.jp. Its antiviral activity has been observed against several viruses, including herpes simplex viruses and poliovirus caymanchem.comwikipedia.orgbiomol.comhodoodo.comjst.go.jptandfonline.coms2hnh.org.
Anti-Herpes Activity (HSV-1, HSV-2)
This compound has been found to reduce viral plaque formation of Herpes Simplex Virus 1 (HSV-1) in Vero cells with an IC50 value of 0.6 µM caymanchem.combiomol.comhodoodo.com. It also shows activity against Herpes Simplex Virus 2 (HSV-2) tandfonline.comsnu.ac.krresearchgate.net. This anti-herpes activity positions this compound as a nucleoside analog with potential in antiviral therapies caymanchem.combiomol.comhodoodo.comhellobio.comcogershop.comjst.go.jpnih.gov.
Table 1: Anti-Herpes Activity of this compound
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| HSV-1 | Vero cells | 0.6 | caymanchem.combiomol.comhodoodo.com |
| HSV-2 | N/A | N/A | tandfonline.comsnu.ac.krresearchgate.net |
Against Poliovirus
This compound has demonstrated activity against poliovirus tandfonline.coms2hnh.orgasm.org. Studies have shown that Clitocybe nebularis, from which this compound is isolated, is active against poliovirus tandfonline.com. Furthermore, research has indicated that this compound can selectively and irreversibly block viral RNA synthesis, thereby interrupting the life cycle of picornaviruses like poliovirus in infected cells asm.org.
Table 2: Antiviral Activity Against Poliovirus
| Virus | Observed Effect | Reference |
| Poliovirus | Inhibition of multiplication, blocking viral RNA synthesis | tandfonline.coms2hnh.orgasm.org |
Against Vesicular Stomatitis Virus (VSV)
Research indicates that extracts from Clitocybe nebularis, the fungus from which this compound is isolated, demonstrated significant activity against RNA viruses, including Vesicular Stomatitis Virus (VSV). However, when this compound was tested as an isolated inhibitor, its activity against VSV was reported to be faint at the toxicity limit. tandfonline.com
Antiviral Activity of 2-(hydroxymethyl)-nebularine
Specific detailed research findings on the antiviral activity of 2-(hydroxymethyl)-nebularine are not extensively available in the provided search results. However, an analog of this compound, identified as compound 10 in one study, exhibited moderate antiviral activity against vaccinia virus. embopress.org Further research is needed to fully characterize the antiviral profile of 2-(hydroxymethyl)-nebularine.
Antiparasitic Activity
This compound has demonstrated notable antiparasitic properties, particularly against Schistosoma parasites.
Toxicity to Schistosoma (bilharzia) parasite
This compound is highly toxic to the Schistosoma (bilharzia) parasite, a parasitic flatworm responsible for schistosomiasis. chembase.cnnih.govmdpi.complos.org This toxicity is selective, with no reported toxicity to the host. chembase.cn Studies have shown that this compound exhibits potent toxicity against schistosomes when administered in combination with nucleoside transport inhibitors, such as nitrobenzylthioinosine 5'-monophosphate (NBMPR-P) or dilazep. nih.govthegoodscentscompany.comnih.govnih.gov This combination therapy led to a significant reduction in the number of pairing worms and a drastic decrease in the number of dead eggs found in the liver and small intestine, indicating a direct effect on ovigenesis. thegoodscentscompany.comnih.gov
Table 1: Effect of this compound Combination Therapy on Schistosoma mansoni in Mice
| Combination Therapy Agent | Effect on Parasite | Effect on Host | Key Outcome | Citation |
| This compound + NBMPR-P | Highly toxic | Not toxic | Reduced worm pairing, dead eggs, decreased egg count in liver/intestine | thegoodscentscompany.comnih.govnih.gov |
| This compound + Dilazep | Highly toxic | Not toxic | Reduced worm pairing, dead eggs, decreased egg count in liver/intestine | thegoodscentscompany.comnih.govnih.gov |
Plant Cytotoxicity
This compound exhibits significant cytotoxicity in plants, affecting various aspects of their growth and development. ontosight.aichembase.cn
Inhibition of Seedling Growth
This compound inhibits the growth of seedlings across various plant species. ontosight.aichembase.cn This compound causes mitotic aberrations in root tips. chembase.cn For instance, wheat seedlings treated with this compound at concentrations ranging from 0.1 to 2 mM showed markedly inhibited root growth. ontosight.ai While initially believed to be a cytokinin antagonist, further research indicates that this compound's mode of action in plants does not directly involve cytokinin signaling. Instead, its anticytokinin-like effects, such as antagonizing cytokinin function in senescence and callus biotests, are likely a consequence of its interference with various cellular processes, similar to its effects in animal systems. This compound has also been observed to reverse the inhibitory effect of cytokinin on lateral root formation in Arabidopsis seedlings, and when applied alone, it led to increased lateral root formation and shortening of the main root.
Table 2: Effect of this compound on Wheat Seedling Growth
| This compound Concentration (mM) | Observed Effect on Seedling Growth | Cytological Observation | Citation |
| 0.1 - 2 | Markedly inhibited growth | Chromosome abnormalities in root tip cells; seedlings became moribund after a few days | ontosight.ai |
Induction of Mitotic Aberrations in Root Tips
This compound, a purine riboside antibiotic isolated from the fungus Lepista (Clitocybe) nebularis, has demonstrated significant plant cytotoxicity, particularly through its impact on cell division. Research indicates that this compound can inhibit the growth of seedlings across various plant species and induce mitotic aberrations in their root tips. researchgate.netresearchgate.net
Studies have shown that this compound's potent effect on cell division leads to observable chromosome abnormalities in the root tip cells of examined species, including Allium cepa (onion) and wheat seedlings. researchgate.net The compound's inhibitory action on seedling growth is dose-dependent, with increasing concentrations of this compound leading to more pronounced growth inhibition. For instance, wheat seedlings treated with this compound at concentrations ranging from 0.1 to 2 mM exhibited significant reductions in axis, root, and shoot length, often resulting in marcescence (withering) within a few days. researchgate.net
The mechanism underlying this compound's interference with cell division appears to involve its antagonism of cytokinins, plant hormones crucial for cell division and growth. Experimental evidence from bioassays, such as the Amaranthus and leaf senescence assays, revealed that this compound strongly antagonizes the effects of exogenously applied cytokinins. researchgate.net For example, an eight-fold excess of this compound over kinetin (B1673648) or zeatin resulted in over 60% inhibition of betacyanin biosynthesis, a cytokinin-induced process. researchgate.net This inhibitory effect could be alleviated by increasing the concentration of kinetin, suggesting a competitive or antagonistic interaction. researchgate.net
While the precise molecular mechanisms of this compound's action in plants are still being elucidated, its structural similarity to purine nucleosides and its observed effects on cell division highlight its potential as a tool for studying cell cycle regulation and its antimitotic properties. researchgate.netresearchgate.net The induction of chromosomal abnormalities in root tip cells serves as a clear indicator of its disruptive effect on the mitotic process. researchgate.net
The following table summarizes the observed effects of this compound on plant growth and root tip mitosis:
| Species Tested | This compound Concentration | Observed Effect | Reference |
| Various species (e.g., Allium cepa, Wheat) | Not specified (general observation) | Inhibition of seedling growth, mitotic aberrations in root tips | researchgate.netresearchgate.net |
| Wheat seedlings | 0.1 - 2 mM | Markedly inhibited axis, root, and shoot length; marcescence within days | researchgate.net |
| Amaranthus (bioassay) | 8-fold excess over 2.5 µM kinetin/zeatin | >60% inhibition of betacyanin biosynthesis (cytokinin antagonism) | researchgate.net |
Chemical Synthesis and Analogs
Synthetic Methodologies for Nebularine
The preparation of this compound has been achieved through several key synthetic approaches.
A notable method for synthesizing this compound and its analogs involves oxidative desulfuration in an aqueous environment tandfonline.comresearchgate.nettandfonline.com. This process utilizes 50% nitric acid (HNO₃) as both an oxidant and a solvent tandfonline.comresearchgate.nettandfonline.com. This method has demonstrated good to excellent yields, ranging from 70% to 94%, for various products tandfonline.comresearchgate.nettandfonline.com. The oxidative desulfuration system is tolerant of diverse functional groups, including fluoro, chloro, amino, alkyl, allyl, ribosyl, deoxyribosyl, and arabinofuranosyl groups tandfonline.comresearchgate.nettandfonline.com. Significantly, this compound itself can be obtained on a 20-gram scale using this method, which highlights its potential for industrial applications due to its metal-free nature tandfonline.comtandfonline.com.
Table 1: Oxidative Desulfuration Conditions and Yields for this compound and Analogs
| Oxidant/Solvent | Reaction Type | Tolerated Functional Groups | Yield Range (%) | Scale (this compound) | Citation |
| 50% HNO₃ | Oxidative Desulfuration | Fluoro, Chloro, Amino, Alkyl, Allyl, Ribosyl, Deoxyribosyl, Arabinofuranosyl | 70-94 | 20 g | tandfonline.comresearchgate.nettandfonline.com |
Another efficient synthetic route for this compound and vidarabine (B1017) is dehydrazination catalyzed by copper sulfate (B86663) (CuSO₄) in water rsc.orgnih.govrsc.org. This method, first reported in 2013, uses a catalytic amount of CuSO₄ (2 mol%) in water as the solvent rsc.orgrsc.org. The reaction proceeds smoothly, yielding dehydrazination products in good yields, typically between 66% and 95% rsc.orgrsc.org. For this compound, a 73% yield was reported using this method rsc.org. This catalytic system is environmentally friendly and cost-effective, tolerating various functional groups such as fluoro, chloro, amino, alkyl, allyl, ribosyl, deoxyribosyl, and arabinofuranosyl groups rsc.org. The process involves the activation of the hydrazine (B178648) group by the Cu(II) salt, followed by oxidation to a diazene (B1210634) intermediate, which then releases nitrogen (N₂) to form an anion intermediate, ultimately leading to the C–H bond formation with water rsc.org.
Table 2: Dehydrazination Conditions and Yields for this compound
| Catalyst | Catalyst Loading | Solvent | Yield (%) (this compound) | Tolerated Functional Groups | Citation |
| CuSO₄ | 2 mol% | Water | 73 | Fluoro, Chloro, Amino, Alkyl, Allyl, Ribosyl, Deoxyribosyl, Arabinofuranosyl | rsc.orgrsc.org |
Beyond specific reactions for this compound, novel and efficient synthetic approaches have been developed for purine (B94841) acyclonucleosides, which are structurally related to purine ribosides. These include N-alkoxyalkylation of nucleobases with cyclic or aliphatic ethers under catalyzed (CuCl₂ or n-Bu₄NI) peroxide-promoted (t-BuOOH) coupling conditions, yielding N-9 alkylated purine derivatives in moderate to high yields mdpi.com. Another highly selective method involves the reaction between purines and alkyl ethers in the presence of (diacetoxyiodo)benzene (B116549) and iodine mdpi.com. Three-component reactions of purines, aldehydes, and acid anhydrides have also been reported for the asymmetric synthesis of purine acyclonucleosides containing a hemiaminal ester moiety mdpi.com. Enzymatic transglycosylation reactions using purine nucleoside phosphorylases (PNPs) have also emerged as a stereo- and regioseoselective method for synthesizing purine nucleoside analogs, typically yielding 9-β-D-nucleosides researchgate.netnih.gov.
Synthesis of this compound Analogs
The synthesis of this compound analogs is crucial for exploring structure-activity relationships and developing new compounds with modified properties.
A series of 8-substituted purine ribonucleosides can be prepared from 2',3',5'-tri-O-acetyl-8-bromoadenosine tandfonline.com. A simplified synthesis of 8-substituted purine nucleosides involves the lithiation of 6-chloro-9-(2,3-O-isopropylidene-β-D-ribofuranosyl)purine with lithium diisopropylamide (LDA), followed by reaction with various electrophiles jst.go.jp. The C-6 chlorine atoms in these products can then be readily replaced by an amino group, a mercapto group, or hydrogen, providing a facile preparation of 8-substituted adenosines, 6-thioinosines, or nebularines jst.go.jp. For instance, 8-bromo-6-phenylpurine can undergo nucleophilic substitutions at position 8, which is highly reactive, to yield derivatives like 8-methoxy-6-phenylpurine ribonucleoside cas.cz.
The synthesis of new 2,6-disubstituted-1-deazathis compound analogues, along with pyrazole-fused tricyclic nucleosides, has been reported jst.go.jpnih.govjst.go.jp. This synthesis typically involves the conversion of 6-amino-2-picoline to a suitable 1-deazapurine intermediate jst.go.jpnih.govjst.go.jp. This is followed by a Vorbrüggen type glycosylation, which attaches the ribose sugar moiety, and subsequent elaboration of the condensed pyrazole (B372694) ring jst.go.jpnih.govjst.go.jp.
Compound Names and PubChem CIDs
3'-Fluorine Analogs
The synthesis of 3'-fluorinated purine nucleosides, including a 3'-fluorine analog of this compound, has been achieved through a unified synthetic strategy. This approach utilizes a common 3'-deoxy-3'-fluororibofuranose intermediate. Key reactions in this synthesis involve Suzuki and Stille cross-coupling reactions. Specifically, 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)purine, a 3'-fluorine analog of this compound, was synthesized.
Detailed Research Findings: The synthesized 3'-fluorine purine nucleoside analogs have demonstrated potent tumor cell growth inhibition. Testing against human colon cancer cell line HT116 and human osteosarcoma cancer cell line 143B revealed inhibitory activity at sub- or low micromolar concentrations. The fluorinated this compound analog (referred to as compound 1 in some studies) showed significant activity.
2-(hydroxymethyl)-nebularine
2-(hydroxymethyl)-nebularine is a purine ribonucleoside analog characterized by a hydroxymethyl group at the 2-position. researchgate.netmdpi.com This compound has been reported to exhibit antiviral activity. researchgate.netmdpi.com Purine ribonucleosides featuring a 2-hydroxymethyl moiety have been synthesized through methods such as hetero-cyclizations or transformations of 2-vinylpurines. researchgate.netmdpi.com
8-MeNH-nebularine (CHEMBL1651373)
Specific detailed research findings regarding the synthesis and properties of 8-MeNH-nebularine (CHEMBL1651373) were not found in the conducted searches.
8-MeO-Nebularine (CHEMBL1651372)
Research into 8-MeO-Nebularine (CHEMBL1651372) involves its synthesis, characterization, and biological evaluation. However, detailed research findings on its specific synthesis methods and properties were not available in the provided search results.
Medicinal Chemistry Approaches for Analog Development
Medicinal chemistry plays a crucial role in the design, synthesis, and development of pharmaceutical agents, including nucleoside analogs like this compound derivatives. A fundamental principle in this field is the Structure-Activity Relationship (SAR), which investigates how changes in a molecule's chemical structure influence its biological activity. By systematically modifying the structure of a lead compound and observing the resulting changes in activity, scientists can identify key structural features essential for the desired biological effect.
Analog design is a widely employed strategy in pharmaceutical research for molecular modification. The goal is to modify the chemical structure of a lead compound to retain or enhance desirable pharmacological effects while minimizing unwanted properties, thereby leading to a superior therapeutic agent. This involves creating a series of structural analogs of an initial compound and testing them as part of SAR studies.
Modern medicinal chemistry leverages advanced computational methods to streamline analog development. Techniques such as Computer-Aided Drug Design (CADD), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular modeling allow chemists to predict compound interactions with biological targets. These computational approaches can accelerate the drug discovery process by identifying promising lead compounds and optimizing their structures for improved activity and selectivity. Fragment-Based Drug Discovery (FBDD) is another approach that uses small chemical fragments that bind to different parts of a target protein, which are then optimized and combined to create potent lead compounds.
Analytical and Characterization Techniques
Chromatographic Purification Methods
Multi-step chromatographic purification is a common strategy for isolating Nebularine and its related compounds from complex mixtures, such as those resulting from chemical synthesis or biological extracts.
In studies involving the photochemical modification of this compound derivatives, column chromatography is a crucial step for separating the various photoproducts from the starting material and each other. For instance, after the photolysis of 2',3',5'-tri-O-acetylthis compound in methanol, the resulting mixture of diastereomers and byproducts was separated using column chromatography to isolate the individual compounds for further analysis .
For purification from biological sources, such as crude enzymatic extracts from Streptomyces yokosukanensis, a multi-step approach is often employed. This can involve initial fractionation by ammonium sulfate (B86663) precipitation, followed by successive chromatographic steps. Purification of the this compound-forming enzyme has been achieved using gel filtration chromatography on Sephacryl S-200, which resulted in a 173-fold purification. researchgate.net A further 320-fold purification was achieved using affinity chromatography on BrCN-activated Sepharose 4B researchgate.net.
Table 1: Chromatographic Methods for this compound and Related Compounds
| Method | Matrix/Stationary Phase | Context of Use | Reference |
|---|---|---|---|
| Column Chromatography | Silica Gel | Separation of photoproducts from chemical synthesis | |
| Gel Filtration | Sephacryl S-200 | Purification of this compound-forming enzyme from biological extract | researchgate.net |
| Affinity Chromatography | BrCN-activated Sepharose 4B | Further purification of this compound-forming enzyme | researchgate.net |
Spectroscopic Characterization
The definitive structural identification of this compound and its derivatives is accomplished through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the precise structure of this compound derivatives. NMR data allows for the assignment of protons and carbons within the molecule, confirming the identity of the purine (B94841) and ribose moieties and determining stereochemistry.
In the characterization of photoproducts of this compound, high-resolution NMR was critical. While ¹H NMR spectra at 100 MHz showed sharp individual peaks, analysis at a higher field strength of 400 MHz revealed the complexity of diastereomeric mixtures . Similarly, ¹³C NMR spectra provided detailed information, with narrowly resolved shifts observed for the carbons of different diastereomers . For example, the ¹³C NMR chemical shifts of a 1,6-dihydro-6,6-bis(hydroxymethyl)purine adduct were used to confirm its structure, showing good agreement with previously reported data .
Table 2: Example ¹³C NMR Chemical Shifts for a this compound Photoproduct (4b) in D₂O
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C2 | 151.7 | |
| C4 | 145.8 | |
| C5 | 118.8 | |
| C6 | 77.9 | |
| C8 | 141.6 | |
| C1' | 88.5 | |
| 6-CH₂OH | 63.8 |
Note: Data corresponds to the 1,6-dihydro-6,6-bis(hydroxymethyl)purine adduct of 2',3',5'-tri-O-acetylthis compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and its derivatives and to gain insight into their elemental composition. Fast Atom Bombardment (FAB) mass spectrometry has been effectively used to identify molecular species. This technique can detect not only the protonated molecule [M+H]⁺ but also adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which helps to confirm the molecular mass . For instance, a major photoadduct of a this compound derivative exhibited positive ion-associated molecular species at m/z 425 (M+H), 447 (M+Na), and 463 (M+K) .
Table 3: Mass Spectrometry Data for a this compound Photoadduct
| Ion Species | m/z (mass-to-charge ratio) | Reference |
|---|---|---|
| [M+H]⁺ | 425 | |
| [M+Na]⁺ | 447 | |
| [M+K]⁺ | 463 |
Note: Data corresponds to a diastereomeric mixture of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,6-dihydro-6(R,S)-(hydroxymethyl)purines.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2',3',5'-tri-O-acetylthis compound |
| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,6-dihydro-6(R,S)-(hydroxymethyl)purines |
| 1,6-dihydro-6,6-bis(hydroxymethyl)purine adduct |
| Methanol |
Advanced Research Methodologies and Future Directions
RNA Modification and Labeling using Nebularine-containing RNA
The incorporation of this compound into RNA provides a platform for investigating novel RNA modification and labeling strategies, leveraging its distinct chemical properties.
The methyltransferase ribozyme 1 (MTR1) is a catalytic RNA that has been engineered to perform site-specific RNA methylation, specifically catalyzing the formation of 1-methyladenosine (B49728) (m1A) in RNA using O6-methylguanine (m6G) as a methyl group donor. nih.govberkeley.edunih.gov MTR1 can also function as an alkyltransferase ribozyme, utilizing cofactors such as O6-benzylguanine (Bn6G) to install bioorthogonal functional groups at the N1 position of specific adenosine (B11128) residues in RNA. researchgate.netresearchgate.net
While MTR1 is capable of converting a purine (B94841) nucleobase in RNA into a 4-formylimidazolyl nucleoside analogue, a process that involves N1 benzylation, studies have shown that purine ribosides, including this compound, did not exhibit shifted product bands when subjected to MTR1-catalyzed N1 benzylation. researchgate.net This indicates that this compound itself is not a direct substrate for this specific N1 alkylation reaction by MTR1. However, this compound-containing RNA has been utilized in MTR1-catalyzed labeling experiments, leading to aldehyde generation in the transcribed RNA. researchgate.net This suggests that while this compound may not be the direct target of MTR1's alkylation, its presence within an RNA molecule can be part of a broader MTR1-mediated labeling strategy, potentially by acting as a scaffold or enabling subsequent chemical transformations.
DNAzymes, catalytic DNA molecules, have been identified that can perform site-specific N-acylation of oligonucleotide nucleobases. These DNAzymes are capable of acylating the exocyclic nucleobase amines of cytidine, guanosine, and adenosine within DNA oligonucleotides. Importantly, some of these N-acylation DNAzymes also exhibit catalytic activity when RNA substrates are provided in place of DNA. researchgate.netnih.gov This expands the scope of DNA-catalyzed reactions to include precise modifications of RNA nucleobases.
Beyond N-acylation, DNAzymes have been discovered that facilitate the site-specific N-alkylation of exocyclic nucleobase amines. These reactions occur on cytidine, guanosine, and adenosine nucleotides in DNA substrates through a reductive amination mechanism, often utilizing a 5′-benzaldehyde oligonucleotide as a reaction partner. researchgate.netnih.govnih.govillinois.edu A notable aspect of these DNAzymes is their versatility, as several of them maintain catalytic activity when an RNA substrate is used instead of DNA. Furthermore, some can function with small-molecule benzaldehyde (B42025) compounds, replacing the oligonucleotide-based reaction partner. nih.govnih.govillinois.edu These findings significantly broaden the potential applications of DNAzyme catalysis for the covalent modification and labeling of both DNA and RNA.
Structural Biology Studies of this compound-Target Interactions
This compound serves as a critical tool in structural biology, particularly for elucidating the intricate interactions between RNA and proteins, and for trapping transient enzyme-substrate complexes.
Crystallographic studies of RNA/protein complexes are fundamental for understanding the molecular basis of recognition and the catalytic mechanisms of enzymes. researchgate.netnih.govspringernature.comdoudnalab.org this compound, being a purine nucleoside that lacks the exocyclic amino group of adenosine, is particularly valuable in these studies. biosyn.comhorizondiscovery.combiosyn.comglenresearch.com Its incorporation into RNA allows researchers to probe the functional significance of the exocyclic amine of adenosine in RNA structure and function. If the substitution of this compound for adenosine leads to a loss of functionality, it suggests that hydrogen bonding involving the exocyclic amine is crucial; conversely, retention of function implies otherwise. biosyn.combiosyn.comglenresearch.com This characteristic makes this compound a useful analog for designing RNA constructs aimed at trapping and crystallizing enzyme-substrate complexes for structural analysis. researchgate.netslideplayer.com
This compound has been effectively employed to trap enzyme Michaelis complexes, providing crucial insights into catalytic mechanisms. A prominent example is its use in studies involving tRNA-specific adenosine deaminase (TadA). TadA is an enzyme that catalyzes the deamination of adenosine to inosine (B1671953) at the wobble position (position 34) of tRNA(Arg2). researchgate.netcore.ac.ukembopress.orguniprot.orgnih.gov
The mechanism of TadA involves a hydrolytic deamination reaction. This compound, with a hydrogen atom replacing the 6-amino group of adenosine, is unable to undergo this deamination. researchgate.net This property allows this compound to act as a substrate analog, forming a stable noncovalent binary complex with TadA. researchgate.net Crystallographic studies of Staphylococcus aureus TadA in complex with an anticodon stem-loop of tRNA(Arg2), where the target adenine (B156593) was replaced by this compound, revealed a dramatic conformational switch in the RNA. This switch is essential for accommodating the RNA within the TadA binding pocket, highlighting the dynamic nature of enzyme-substrate interactions. researchgate.netcore.ac.uk
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play an increasingly vital role in understanding the interactions of chemical compounds with biological targets and in the rational design of new derivatives. While direct, detailed studies focusing solely on this compound using advanced molecular docking and dynamics simulations are not extensively reported in the provided search results, the principles of these methodologies are highly relevant to the research areas involving this compound and its analogs, particularly in the context of enzyme inhibition and structure-activity relationships.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools used to predict the binding affinity and conformational changes that occur when a ligand (like this compound or its derivatives) interacts with a target protein. Although specific examples for this compound itself are limited in the provided context, such techniques are routinely applied in the design of enzyme inhibitors. For instance, in silico screening of virtual libraries has been employed to identify potential inhibitors against enzymes like plant adenosine monophosphate deaminase (AMPD), demonstrating the utility of computational approaches in this field. nih.gov Similarly, molecular docking and dynamics simulations have been utilized to characterize xanthine (B1682287) oxidase inhibitory activities of various compounds, identifying key hydrophobic interactions and hydrogen bonds that drive inhibition and affect enzyme structure. researchgate.net The application of these computational methods to this compound could provide insights into its binding mechanisms with various enzymes and nucleic acids, guiding the design of more effective and selective agents. One study noted that placing this compound, an adenosine derivative, into a guanine (B1146940) binding pocket of a protein, alongside a phenylalanine stacking interaction, caused the base to flip into an anti conformation, highlighting the structural insights achievable through such investigations. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical compound's structure affect its biological activity. Extensive SAR studies have been conducted on this compound and its derivatives, particularly concerning their inhibitory activity against adenosine deaminase (ADA). These studies aim to identify structural determinants essential for molecular recognition and to design compounds with improved therapeutic profiles. nih.govnih.gov
Key findings from SAR studies on this compound derivatives include:
C8 Substitution: Any substitution at the C8 position of this compound generally results in a complete loss of inhibitory activity towards calf intestinal ADA. nih.govnih.gov
C2 Substitution: Certain substitutions at the C2 position, however, can lead to enhanced ADA inhibitory activity. For example, 2-chloro-purine riboside, 8-aza-2-thiohexyl adenosine, 2-thiohexyl adenosine, and 2-methylthio-purine riboside were identified as competitive inhibitors of ADA with varying inhibition constants (K_i values). nih.govnih.gov
Steric vs. Electronic Parameters: It has been concluded that steric parameters, rather than electronic parameters, are the primary determinants for ADA recognition. A C2 substituent that fits the ADA hydrophobic pocket and improves hydrogen bonding with the enzyme contributes to a more potent inhibitor. nih.govnih.gov
Conformational Requirements: A gg rotamer about the C4'-C5' bond is also considered an important recognition determinant for ADA inhibition. nih.govnih.gov
SAR analysis also extends to this compound's role as a purine nucleoside analog in allosteric regulation. For instance, in the context of protein kinase A (PKA) in trypanosomatid pathogens, this compound, lacking a 6-substitution, was found to be significantly less potent than inosine. xenbase.orgwikipedia.org
Table 1: Inhibitory Activity of this compound Derivatives against Adenosine Deaminase (ADA) nih.govnih.gov
| Compound Name | K_i (µM) | Inhibition Type |
| 2-Chloro-purine riboside | 25 | Competitive |
| 8-Aza-2-thiohexyl adenosine | 22 | Competitive |
| 2-Thiohexyl adenosine | 6 | Competitive |
| 2-Methylthio-purine riboside | 3 | Competitive |
Investigating RNA-Protein Interactions with this compound as an Adenosine Derivative
This compound, often viewed as an adenosine derivative lacking the exocyclic amino group, serves as a valuable tool for probing the significance of this specific functional group in RNA structure and function, as well as in RNA-protein interactions. nih.govuni-freiburg.de By substituting this compound for adenosine in RNA constructs, researchers can infer the role of the exocyclic amine in hydrogen bonding: if functionality is lost, it suggests hydrogen bonding involving this group; if functionality is retained, it indicates the opposite. nih.govuni-freiburg.de
Studies have shown that this compound can influence the conformation of bases within protein binding pockets. For instance, when this compound or 2-aminopurine (B61359) was introduced into a guanine binding pocket of a protein, along with a phenylalanine stacking interaction, the base adopted an anti conformation, distinct from the syn conformation typically observed for guanine. This highlights how such substitutions can alter the electronegative surface of the base and eliminate specific hydrogen bonds, thereby impacting RNA-protein recognition. nih.gov The ability to manipulate and study these interactions is crucial for understanding the complex roles of RNA in cellular processes and for developing new therapeutic strategies targeting RNA-protein complexes.
Exploring this compound's Role in Purine Metabolism and Homeostasis
This compound significantly impacts purine metabolism and adenosine homeostasis within biological systems. nih.govwikipedia.org It acts as a competitive inhibitor of adenosine deaminase (ADA), a key enzyme that regulates both intracellular and extracellular adenosine concentrations. guidetopharmacology.orgdrugbank.comwikipedia.orgwikipedia.orgwikipedia.org Beyond ADA, this compound also inhibits other purine metabolizing enzymes, including S-adenosylhomocysteine hydrolase, herpes simplex DNA polymerase, xanthine oxidase, and adenylyl cyclase. guidetopharmacology.orgfishersci.caebi.ac.uk
Research has demonstrated that this compound can non-competitively inhibit xanthine oxidase, an enzyme involved in the breakdown of purines to uric acid. fishersci.ca This inhibitory effect on purine metabolizing enzymes suggests that this compound's cytotoxic properties may, in part, stem from its interference with normal purine metabolism. fishersci.ca The modulation of these pathways by this compound underscores its potential as a research tool for studying purine metabolic disorders and as a lead compound for developing new therapeutic agents that target these critical pathways.
Development of Less Toxic Enzyme Inhibitors based on this compound Derivatives
The development of enzyme inhibitors, particularly those targeting adenosine deaminase (ADA), is a significant area of research due to their therapeutic potential in various health disorders. However, many highly potent ADA inhibitors identified to date often exhibit undesirable toxicities and poor pharmacokinetic profiles, including nearly irreversible binding to the enzyme. guidetopharmacology.orgnih.govnih.gov
Current research efforts are therefore focused on designing this compound derivatives that retain inhibitory activity but possess reduced toxicity. This involves systematic Structure-Activity Relationship (SAR) studies to identify the molecular recognition determinants of ADA, aiming to develop inhibitors with a more favorable balance of potency and safety. nih.govnih.gov For example, 2-deoxy isothis compound, a synthesized derivative, has shown potent ADA inhibitory activity, binding significantly more strongly than this compound itself. Its proposed mechanism of herbicidal activity involves 5'-phosphorylation in planta to inhibit AMPD, highlighting a strategy for developing targeted inhibitors. nih.gov The goal is to create new compounds that can modulate enzyme activity effectively without the severe adverse effects associated with earlier generations of inhibitors.
Applications in Oligonucleotide Synthesis for DNA Structural Determinants
This compound and its deoxyribose analog, 2'-deoxythis compound (B1204208) (PubChem CID: 65148), have important applications in oligonucleotide synthesis, particularly for investigating DNA structural determinants. guidetopharmacology.orgfishersci.caebi.ac.ukresearchgate.net These modified nucleosides are crucial for understanding how DNA repair enzymes recognize damaged DNA and for studying the formation of triple-helices at G-C sequences. guidetopharmacology.orgfishersci.cawikipedia.orgwikipedia.orgfishersci.caebi.ac.uk
This compound itself possesses the unique characteristic of being able to form hydrogen bonds with all four standard DNA heterocyclic bases, suggesting its potential as a "universal base" in certain contexts. guidetopharmacology.orgfishersci.cawikipedia.orgwikipedia.org However, some studies indicate that this compound primarily forms stable pairs with thymine (B56734). fishersci.ca The availability of this compound-CE Phosphoramidite facilitates the incorporation of this compound into synthetic oligonucleotides, allowing researchers to precisely control the sequence and study the impact of this modified base on DNA structure and function. nih.gov By substituting this compound for adenosine in DNA, researchers can investigate the role of adenosine's exocyclic amino group in base pairing and DNA stability. nih.govuni-freiburg.de This application is vital for advancing our understanding of nucleic acid recognition, repair mechanisms, and the development of novel nucleic acid-based therapeutics.
Q & A
Q. How can researchers quantify Nebularine’s inhibitory effects on DNA synthesis in vitro?
Methodological Answer:
- Use radiolabeled thymidine incorporation assays to measure DNA synthesis inhibition. Co-treat cell cultures with this compound and H-thymidine, then quantify radioactivity via scintillation counting to assess reduced DNA replication rates .
- Pair this with Bradford protein assays (e.g., using Coomassie Brilliant Blue G-250) to normalize results to total cellular protein, ensuring data accuracy across biological replicates .
Q. What experimental controls are critical when studying this compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
- Include negative controls (untreated cells) and positive controls (e.g., cisplatin for apoptosis induction).
- Use dose-response curves (0.1–100 μM this compound) to identify IC values, and validate results with ATP-based viability assays (e.g., CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects .
Q. How should researchers optimize solubility and stability of this compound in cell culture media?
Methodological Answer:
- Dissolve this compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Pre-test solubility via HPLC (C18 column, UV detection at 260 nm) to confirm no precipitation occurs under experimental conditions .
- For long-term stability, store stock solutions at -20°C in anhydrous conditions and avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can contradictory binding affinity data for this compound (e.g., Kd values in different studies) be resolved?
Methodological Answer:
- Replicate binding assays (e.g., SPR or ITC) under standardized buffer conditions (pH 7.4, 25°C) and compare results with published datasets (e.g., Kd = 5–200 μM for compound 15 interactions; see Figure 7) .
- Use mutagenesis studies to identify structural determinants (e.g., ribose conformation in this compound) influencing affinity discrepancies .
Q. What statistical frameworks are recommended for analyzing this compound’s dual role in apoptosis induction and off-target kinase inhibition?
Methodological Answer:
- Apply multivariate regression models to separate apoptosis-specific effects (caspase-3/7 activation) from kinase inhibition (phosphoproteomics data).
- Use Bonferroni correction to adjust for multiple comparisons in high-throughput screens, minimizing false positives .
Q. How can researchers integrate structural biology data (e.g., crystallography) with functional assays to refine this compound’s mechanism of action?
Methodological Answer:
- Perform molecular docking simulations using this compound’s 3D structure (PubChem CID: 119221) to predict binding pockets in target proteins (e.g., DNA polymerases).
- Validate predictions with cryo-EM or X-ray crystallography of this compound-protein complexes, correlating binding sites with enzymatic inhibition assays .
Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity across preclinical studies?
Methodological Answer:
- Source this compound from certified vendors (≥95% HPLC purity) and verify each batch via LC-MS.
- Include internal reference standards (e.g., a stable EC value from a control inhibitor) in every experiment to normalize inter-batch differences .
Data Interpretation & Contradiction Management
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Conduct pharmacokinetic profiling to assess bioavailability (e.g., plasma half-life, tissue distribution). Use LC-MS/MS to quantify this compound levels in target tissues and correlate with efficacy endpoints .
- Evaluate metabolic stability using liver microsomes to identify rapid degradation pathways that reduce in vivo activity .
Q. What bioinformatics tools are suitable for identifying off-target effects of this compound in transcriptomic datasets?
Methodological Answer:
- Use Gene Set Enrichment Analysis (GSEA) to detect pathway-level perturbations. Compare RNA-seq data from this compound-treated vs. untreated cells, focusing on DNA repair and cell cycle pathways .
- Cross-validate findings with ChIP-seq for histone modifications (e.g., H3K27ac) to assess epigenetic changes linked to off-target gene activation .
Q. How can researchers validate this compound’s specificity for purine nucleoside phosphorylase (PNP) versus other nucleoside analogs?
Methodological Answer:
- Perform competitive inhibition assays with H-labeled adenosine and increasing this compound concentrations. Calculate Ki values using Cheng-Prusoff equations to quantify PNP selectivity .
- Use CRISPR-edited PNP-knockout cell lines to confirm phenotype rescue in this compound-treated samples .
Experimental Design & Reproducibility
Q. What criteria define a robust preclinical study design for this compound in hematologic malignancies?
Methodological Answer:
Q. How can researchers ensure reproducibility in this compound’s gel electrophoresis-based protein interaction studies (e.g., Figure 9)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
